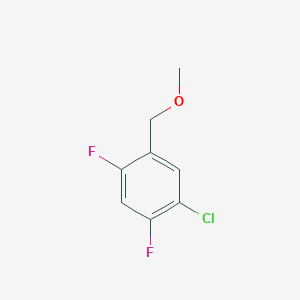

1-Chloro-2,4-difluoro-5-(methoxymethyl)benzene

Description

Significance of Halogenated Benzene (B151609) Derivatives in Contemporary Organic Synthesis

Halogenated benzene derivatives are foundational components in modern organic synthesis. researchgate.net Their stability and versatile reactivity make them indispensable intermediates for constructing more complex molecules. shyzchem.com The carbon-halogen bond serves as a key functional handle for a variety of transformations, most notably in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are cornerstones of carbon-carbon and carbon-heteroatom bond formation. shyzchem.com

Benzene's reaction with halogens is typically an electrophilic aromatic substitution, replacing a hydrogen atom with a halogen. shyzchem.comstudymind.co.uk This process allows for the regioselective introduction of chlorine, bromine, or iodine, which can then be used to direct subsequent reactions. studymind.co.ukmsu.edu

The incorporation of fluorine, in particular, has become a widespread strategy in medicinal chemistry. nih.gov The unique properties of fluorine—its small size and high electronegativity—can profoundly influence a molecule's biological profile. tandfonline.com Judicious placement of fluorine atoms can enhance metabolic stability, improve membrane permeability, alter acidity (pKa), and increase binding affinity to target proteins. tandfonline.comnih.govresearchgate.net Consequently, fluorinated aromatic compounds are prevalent in a significant percentage of modern pharmaceuticals and agrochemicals. nih.gov

Table 1: Key Effects of Fluorine Incorporation in Drug Design

| Property Affected | Impact of Fluorination |

|---|---|

| Metabolic Stability | Blocks sites of oxidative metabolism, increasing drug half-life. tandfonline.comresearchgate.net |

| Binding Affinity | Can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with target enzymes or receptors. tandfonline.commdpi.com |

| Lipophilicity | Increases lipophilicity, which can enhance membrane permeability and absorption. nih.gov |

| pKa | The strong electron-withdrawing effect can lower the pKa of nearby acidic or basic groups, affecting ionization state and bioavailability. nih.gov |

| Conformation | Can influence molecular shape and preferred conformation due to steric and electronic effects. nih.gov |

Strategic Importance of Aromatic Ethers and Alkyl Ethers as Synthetic Scaffolds

Ethers, characterized by an R-O-R' linkage, are another class of compounds with substantial strategic importance in synthesis. alfa-chemistry.com Their general stability and low reactivity make them excellent solvents for a wide range of chemical reactions. alfa-chemistry.combritannica.com Beyond their use as solvents, the ether functional group is a common structural motif in natural products, pharmaceuticals, and materials. alfa-chemistry.commdpi.com

Aromatic ethers, or phenol (B47542) ethers, are present in numerous bioactive molecules. wikipedia.org The ether linkage can act as a hydrogen-bond acceptor without being a donor, a valuable characteristic for optimizing the pharmacokinetic properties of oral drugs according to frameworks like Lipinski's rule of five. wikipedia.org Furthermore, converting a phenolic hydroxyl group to an ether can reduce toxicity. wikipedia.org

Alkyl ethers also play a crucial role as synthetic scaffolds. researchgate.net They are integral to the structure of many industrial chemicals and polymers. youtube.com The incorporation of alkyl ether chains, such as in polyethylene (B3416737) glycol (PEG), is a widely used strategy to enhance the water solubility and biocompatibility of therapeutic molecules. alfa-chemistry.comresearchgate.net The methoxymethyl (MOM) group, a simple alkyl ether, is frequently employed in multi-step synthesis as a robust protecting group for alcohols, prized for its stability across a range of reaction conditions and its reliable methods for cleavage.

Rationale for Comprehensive Investigation into 1-Chloro-2,4-difluoro-5-(methoxymethyl)benzene Chemistry

The chemical structure of this compound presents a compelling case for detailed investigation. It is a trifunctionalized scaffold where each substituent offers distinct opportunities for synthetic manipulation.

1-Chloro Group: This position provides a reactive site for well-established cross-coupling chemistries, allowing for the introduction of a wide array of substituents, including alkyl, aryl, and vinyl groups. This makes the compound a versatile building block for constructing larger, more complex molecular frameworks.

2,4-Difluoro Substitution: The two fluorine atoms are expected to significantly modulate the electronic properties of the benzene ring. Their strong electron-withdrawing nature activates the ring for certain types of nucleophilic aromatic substitution and influences the regioselectivity of further electrophilic substitutions. From a medicinal chemistry perspective, these fluorine atoms can enhance the compound's potential bioactivity and metabolic stability. tandfonline.comnih.gov

5-(Methoxymethyl) Group: This substituent combines the features of an aromatic and an alkyl ether. It can be viewed as a stable functional group that modifies the molecule's steric and electronic profile. Alternatively, the benzylic position of the methoxymethyl group offers a site for further functionalization through reactions such as radical halogenation. pressbooks.pub The ether linkage itself could also be cleaved under specific conditions to reveal a hydroxymethyl or phenol group, adding another layer of synthetic versatility.

The specific arrangement of these groups—the chlorine atom positioned between a fluorine and the methoxymethyl group, and another fluorine para to the chlorine—creates a unique electronic and steric environment that warrants a thorough study of its reactivity and synthetic utility.

Overview of Research Scope and Objectives in the Context of Advanced Chemical Synthesis

A comprehensive investigation into this compound would be aimed at fully elucidating its chemical behavior and harnessing its potential as a sophisticated synthetic intermediate. The key objectives of such research would include:

Development of Efficient Synthetic Routes: Establishing high-yielding and scalable methods for the regioselective synthesis of this compound from readily available starting materials. This would involve exploring various halogenation, fluorination, and etherification strategies.

Mapping Chemical Reactivity: Systematically studying the reactivity of each functional group. This includes:

Investigating the scope and limitations of metal-catalyzed cross-coupling reactions at the C-Cl bond.

Exploring nucleophilic aromatic substitution reactions, assessing the directing effects of the existing substituents.

Examining methods for the selective transformation or cleavage of the methoxymethyl ether group.

Elucidation of Physicochemical Properties: Characterizing the compound's physical and spectroscopic properties to create a comprehensive data profile. This data is essential for predicting its behavior in various chemical environments and for quality control in synthetic applications.

Application as a Synthetic Scaffold: Demonstrating the utility of this compound by employing it in the synthesis of more complex target molecules, particularly those with potential applications in pharmaceutical or materials science discovery. This would validate its role as an advanced building block in multi-step synthetic campaigns.

By achieving these objectives, the chemical community can fully integrate this highly functionalized arene into the toolbox of modern organic synthesis, paving the way for the creation of novel and valuable compounds.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-chloro-2,4-difluoro-5-((2-methoxybenzyl)oxy)benzene |

| 1-chloro-2,4-difluoro-3-methoxybenzene |

| 1-Chloro-2,4-difluoro-5-methyl-benzene |

| 1-Chloro-2,4-difluorobenzene (B74516) |

| 1-chloromethyl-2,4,5-trifluoro-benzene |

| Anisole |

| Benzene |

| Boron trifluoride |

| Bromobenzene |

| Chlorobenzene |

| Codeine |

| Dextromethorphan |

| Diborane |

| Diethyl ether |

| Diphenyl ether |

| Ethylvanillin |

| Halothane |

| Morphine |

| Nitrous oxide |

| Phenol |

| Polyethylene glycol (PEG) |

| Quinine |

| Styrene |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,4-difluoro-5-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c1-12-4-5-2-6(9)8(11)3-7(5)10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYHGWWJEVNSHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways Leading to 1 Chloro 2,4 Difluoro 5 Methoxymethyl Benzene

Precursor Synthesis and Convergent Approaches

Synthesis of Halogenated Aromatic Precursors for Functionalization

The foundation of many synthetic routes to 1-chloro-2,4-difluoro-5-(methoxymethyl)benzene is the availability of appropriately halogenated benzene (B151609) derivatives. The synthesis of these precursors often begins with simpler, commercially available starting materials that undergo electrophilic halogenation or diazotization reactions followed by Sandmeyer-type reactions to introduce the desired halogen atoms at specific positions.

A key precursor for the target molecule is 1-chloro-2,4-difluorobenzene (B74516). The synthesis of this compound can be achieved through various methods. For instance, direct fluorination of substituted benzenes can be accomplished using reagents like xenon difluoride in the presence of a Lewis acid such as boron trifluoride-diethyl etherate. chemicalbook.com Another common approach is the diazotization of a corresponding aniline (B41778) (e.g., 2,4-difluoroaniline (B146603) or 3-chloro-4-fluoroaniline) followed by a Sandmeyer reaction to introduce the chloro or fluoro group. The synthesis of o-chlorobromobenzene, a related dihalogenated benzene, has been demonstrated via the diazotization of o-chloroaniline followed by reaction with cuprous bromide. orgsyn.org This highlights the utility of diazonium chemistry in the regioselective synthesis of halogenated aromatics.

The table below summarizes some halogenated aromatic precursors and their potential synthetic routes.

| Precursor | Starting Material | Key Reaction(s) |

| 1-Chloro-2,4-difluorobenzene | 2,4-Difluoroaniline | Diazotization, Sandmeyer reaction (with CuCl) |

| 1-Chloro-2,4-difluorobenzene | Chlorobenzene | Electrophilic fluorination (e.g., with XeF2, BF3·Et2O) chemicalbook.com |

| 1-Bromo-5-chloro-2,4-difluorobenzene | 3-Chloro-4-fluoroaniline | Diazotization, Sandmeyer reaction (with CuBr) |

Strategies for Introduction of the Methoxymethyl Moiety

The introduction of the methoxymethyl group (-CH₂OCH₃) onto the aromatic ring is a critical step in the synthesis of the target compound. This can be achieved through various methods, most commonly via electrophilic aromatic substitution or nucleophilic substitution on a benzylic halide.

One strategy involves the chloromethylation of a suitable precursor, such as 1-chloro-2,4-difluorobenzene, followed by reaction with sodium methoxide (B1231860). Chloromethylation can be carried out using reagents like paraformaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst (e.g., zinc chloride). A patent describes a similar process for the preparation of 2,4,5-trifluorobenzyl chloride from 1,2,4-trifluorobenzene (B1293510) using paraformaldehyde and a chlorinating agent. google.com Another approach involves the use of chloromethyl methyl ether (MOM-Cl) or methoxyacetyl chloride with a Lewis acid, which can generate the methoxymethyl cation (CH₃OCH₂⁺) as a highly selective electrophile. nih.gov

Alternatively, if a precursor with a methyl group at the desired position is available (e.g., 1-chloro-2,4-difluoro-5-methylbenzene), this methyl group can be functionalized. This typically involves radical bromination of the methyl group to form a benzyl (B1604629) bromide, which can then undergo a nucleophilic substitution reaction with sodium methoxide to yield the methoxymethyl ether.

| Method | Reagents | Intermediate |

| Chloromethylation followed by methoxylation | 1. Paraformaldehyde, HCl, Lewis Acid 2. NaOCH₃ | 1-Chloro-5-(chloromethyl)-2,4-difluorobenzene |

| Friedel-Crafts Alkylation | Chloromethyl methyl ether, Lewis Acid | - |

| Benzylic Substitution | 1. NBS, radical initiator 2. NaOCH₃ | 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene |

Advanced Synthetic Routes to this compound

Advanced synthetic routes often involve the strategic application of specific reaction types to build the desired substitution pattern on the aromatic ring. These methods can offer advantages in terms of atom economy and the ability to introduce functional groups in a controlled manner.

Electrophilic Aromatic Substitution Strategies for Aromatic Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental process for the functionalization of benzene and its derivatives. msu.edumsu.edu In the context of synthesizing this compound, EAS can be employed to introduce the chlorine atom at a late stage of the synthesis.

For instance, if 2,4-difluoro-1-(methoxymethyl)benzene (B6327118) is synthesized as a precursor, the chlorine atom can be introduced via electrophilic chlorination. The directing effects of the existing substituents (two fluorine atoms and a methoxymethyl group) will determine the regioselectivity of this reaction. The fluorine atoms are ortho, para-directing, while the methoxymethyl group is also generally considered ortho, para-directing. The interplay of these directing effects would need to be carefully considered to achieve the desired 1-chloro-5-(methoxymethyl) substitution pattern. The chlorination of benzene itself typically requires a Lewis acid catalyst like FeCl₃ or AlCl₃ to generate the electrophilic chlorine species. youtube.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr) Approaches for Halogen Displacement

Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. libretexts.org This strategy can be envisioned for the synthesis of the target compound, for example, by displacing a halogen atom from a more highly halogenated precursor.

A potential SNAr approach could involve a precursor such as 1,2,4-trichloro-5-(methoxymethyl)benzene. In this scenario, the chlorine atom at the 2- or 4-position could potentially be displaced by a fluoride (B91410) ion. However, for SNAr to be efficient, the aromatic ring needs to be sufficiently electron-deficient. The presence of other halogens does provide some activation, but stronger electron-withdrawing groups like nitro groups are typically required for facile SNAr reactions. libretexts.org

The reactivity of different halogens as leaving groups in SNAr reactions is an important consideration. Generally, the order of reactivity is F > Cl > Br > I, which is the opposite of what is observed in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine.

A specific and industrially significant type of SNAr is the halogen exchange (Halex) process. wikipedia.org This reaction is used to produce fluoroaromatic compounds from their chloroaromatic counterparts by reaction with a fluoride source, typically potassium fluoride (KF), at high temperatures in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). wikipedia.orgacsgcipr.org The presence of electron-withdrawing groups ortho or para to the chlorine atom being displaced significantly accelerates the reaction. icheme.org

In a hypothetical synthesis of this compound, a Halex reaction could be employed on a precursor like 1,2,4-trichloro-5-(methoxymethyl)benzene or a related compound with nitro-activation. The regioselectivity of the halogen exchange would be crucial. The rate-determining step is the formation of a negatively charged intermediate (a Meisenheimer complex), and the stability of this intermediate dictates the regiochemical outcome. nih.gov Therefore, the positions of other substituents play a key role in directing the incoming fluoride nucleophile. While the methoxymethyl group is not a strong electron-withdrawing group, the cumulative inductive effect of the other halogens could potentially facilitate a Halex-type reaction under forcing conditions. The use of phase-transfer catalysts can also enhance the efficiency of the Halex reaction. acsgcipr.orgicheme.org

The following table outlines the key features of the Halex process.

| Feature | Description |

| Reaction Type | Nucleophilic Aromatic Substitution (Halogen Exchange) |

| Substrate | Activated aromatic chloride (or bromide) |

| Reagent | Fluoride source (e.g., KF, CsF) |

| Solvent | Polar aprotic (e.g., DMSO, DMF, Sulfolane) |

| Conditions | High temperature (150-250 °C) |

| Activators | Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho/para to the leaving group |

Role of Electron-Withdrawing Groups in SNAr Facilitation

Nucleophilic Aromatic Substitution (SNAr) is a primary pathway for the functionalization of aromatic rings, particularly those bearing halogens. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgkaibangchem.com The stability of this intermediate is crucial for the reaction to proceed, and its formation is typically the rate-determining step. imperial.ac.uk

The presence of electron-withdrawing groups (EWGs) on the aromatic ring is essential for facilitating SNAr reactions. kaibangchem.com EWGs, such as nitro (-NO₂), cyano (-CN), carbonyl (-C=O), and in this context, fluorine atoms, activate the ring towards nucleophilic attack. kaibangchem.comcsbsju.edu They do so through their inductive and resonance effects, which help to delocalize and stabilize the negative charge that develops in the Meisenheimer complex. kaibangchem.comcore.ac.uk For the SNAr mechanism to be effective, these EWGs must be positioned ortho or para to the leaving group (in this case, the chlorine atom). kaibangchem.comcsbsju.edu

In the case of this compound, the two fluorine atoms act as potent electron-withdrawing groups. core.ac.uk Their high electronegativity creates a strong inductive effect, making the adjacent carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. kaibangchem.comcore.ac.uk The fluorine at the 2-position is ortho to the chlorine, and the fluorine at the 4-position is para, both ideal locations for stabilizing the anionic Meisenheimer intermediate formed during a substitution reaction at the C1 position. csbsju.edu This electronic arrangement significantly lowers the activation energy for the nucleophilic attack, making the substitution of the chlorine atom more favorable compared to a non-activated chlorobenzene. researchgate.net While fluorine itself can be a leaving group, its strong bond with carbon often means other halogens like chlorine are preferentially displaced, especially when the ring is highly activated by other substituents. imperial.ac.ukcsbsju.edu

Recent computational and experimental studies have suggested that the SNAr mechanism may exist on a continuum, with some reactions proceeding through a concerted pathway rather than a distinct two-step addition-elimination process, particularly when stabilization by EWGs is not overwhelmingly strong. wikipedia.orgnih.govresearchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgthermofisher.com These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, typically involve a palladium, nickel, or copper catalyst to couple an organic halide with an organometallic reagent. wikipedia.orgthermofisher.comnih.gov For a substrate like this compound, the chloro substituent serves as an excellent electrophilic partner for a variety of cross-coupling reactions. ciac.jl.cn

The general catalytic cycle for many of these reactions involves three key steps:

Oxidative Addition : The low-valent metal catalyst inserts into the carbon-halogen bond (C-Cl) of the aryl halide. nih.govyoutube.com

Transmetalation : The organic group from the organometallic nucleophile is transferred to the metal center, displacing the halide. nih.govlibretexts.org

Reductive Elimination : The two organic fragments on the metal center couple and are eliminated, forming the new bond and regenerating the active catalyst. youtube.comlibretexts.org

These methods offer a powerful way to introduce diverse functionalities at the C1 position of the benzene ring, complementing the SNAr strategies. nih.govresearchgate.net

The Suzuki–Miyaura coupling is one of the most versatile and widely used cross-coupling reactions, employing an organoboron reagent (typically a boronic acid or ester) as the nucleophilic partner. libretexts.orgyonedalabs.com Its popularity stems from the mild reaction conditions, the commercial availability and stability of boronic acids, and the low toxicity of the boron-containing byproducts. nih.govfishersci.fr

In the context of this compound, a Suzuki coupling would involve reacting it with an aryl or alkyl boronic acid in the presence of a palladium catalyst and a base. nih.gov The base is crucial as it facilitates the transmetalation step. youtube.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Example | Role/Function |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Organoboron Reagent | Phenylboronic acid, Methylboronic acid | Nucleophile |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and catalyst |

This reaction could be used to synthesize a variety of biaryl compounds or to introduce alkyl chains at the C1 position, significantly diversifying the molecular scaffold. The reactivity of the C-Cl bond is generally lower than C-Br or C-I bonds, which may necessitate the use of more active, electron-rich, and sterically hindered phosphine (B1218219) ligands on the palladium catalyst to facilitate the initial oxidative addition step. fishersci.frnih.gov

Besides the Suzuki reaction, other cross-coupling methods can be employed to functionalize this compound. thermofisher.com

Stille Coupling : This reaction uses organotin compounds (organostannanes) as the nucleophilic partner. libretexts.org It is highly versatile and tolerant of many functional groups, but a significant drawback is the toxicity of the tin reagents and byproducts.

Heck Reaction : The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. It is a powerful method for C-C bond formation and vinylation of aryl rings.

Sonogashira Coupling : This reaction involves the coupling of the aryl halide with a terminal alkyne, typically using a palladium catalyst in conjunction with a copper(I) co-catalyst. wikipedia.org It is the most common method for synthesizing aryl-alkyne structures.

Each of these variants provides a unique pathway to introduce different types of carbon-based functionalities, showcasing the broad utility of transition-metal catalysis in modifying the target compound.

Directed ortho-Metalation (DoM) Strategies for Regioselective Functionalization

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a "directing metalation group" (DMG) on the aromatic ring. organic-chemistry.org This group, typically containing a heteroatom with lone pairs (e.g., -OMe, -CONR₂, -CH₂OMe), coordinates to a strong organolithium base (like n-butyllithium). wikipedia.orguwindsor.ca This coordination directs the base to deprotonate the proton at the ortho position, which is kinetically more acidic, forming a specific aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents with high regiocontrol. wikipedia.org

For a precursor to this compound, such as 1,3-difluoro-4-(methoxymethyl)benzene, the methoxymethyl group (-CH₂OMe) could potentially act as a DMG. The ether oxygen would coordinate the lithium reagent, directing deprotonation to one of the ortho positions (C5 or C3). However, the electronic effects and acidity of the ring protons are also influenced by the fluorine atoms. The relative directing power of various groups has been studied, and it is known that methoxy (B1213986) (-OMe) is a stronger directing group than fluorine (-F). lookchem.com Given that -CH₂OMe is structurally related to -OMe, it would likely direct the lithiation. The subsequent reaction of the generated aryllithium species with an electrophilic chlorine source (e.g., hexachloroethane, N-chlorosuccinimide) would install the chlorine atom regioselectively, leading to the target molecule.

Mechanistic Investigations of this compound Formation Pathways

Understanding the detailed mechanisms of the reactions that form this compound is crucial for optimizing reaction conditions and predicting outcomes. This involves studying the transient species, such as reaction intermediates and transition states, that occur along the reaction coordinate.

For the SNAr pathway , the key intermediate is the Meisenheimer complex. wikipedia.org Its structure and stability are dictated by the ability of the electron-withdrawing fluorine atoms to delocalize the negative charge through resonance. Spectroscopic techniques and computational studies can provide insight into the energy profile of the reaction, confirming that the formation of this high-energy, non-aromatic intermediate is the rate-limiting step. imperial.ac.ukfrontiersin.org The subsequent loss of the chloride leaving group is fast, as it restores the aromaticity of the ring. wikipedia.org

In transition-metal-catalyzed cross-coupling reactions , the mechanism involves a series of organometallic intermediates. For a Suzuki-Miyaura reaction, these include:

An oxidative addition complex (Ar-Pd(II)-Cl), formed after the Pd(0) catalyst inserts into the C-Cl bond. libretexts.org

A transmetalation intermediate , where the organic group from the boronic acid replaces the chloride on the palladium center. youtube.comnih.gov

The final reductive elimination step proceeds through a transition state where the new C-C bond is formed, regenerating the Pd(0) catalyst. youtube.com

Each of these steps has its own energy barrier, and the rate-determining step can vary depending on the specific substrates, ligands, and conditions. libretexts.org For aryl chlorides, the initial oxidative addition is often the slowest step due to the strength of the C-Cl bond. fishersci.fr Detailed kinetic studies and computational modeling (like Density Functional Theory, DFT) are employed to map out the potential energy surface of the catalytic cycle, identifying the structures of transition states and intermediates and calculating their relative energies. nih.gov

Kinetic Studies and Reaction Rate Analysis

The reaction is expected to follow second-order kinetics, being first order with respect to the aromatic substrate and first order with respect to the electrophile-catalyst complex. The rate-determining step is typically the formation of the sigma complex (also known as the arenium ion), where the aromatic ring attacks the electrophile. The stability of this intermediate is influenced by the electronic effects of the substituents on the ring. The electron-withdrawing nature of the chlorine and fluorine atoms decreases the nucleophilicity of the benzene ring, thus slowing down the reaction compared to unsubstituted benzene. However, the resonance donation from the halogens can partially offset this deactivation.

A hypothetical rate law for the reaction can be expressed as:

Rate = k [1-Chloro-2,4-difluorobenzene] [CH₃OCH₂⁺-Lewis Acid Complex]

Where k is the rate constant. The value of k would be dependent on the specific catalyst, solvent, and temperature used.

Table 1: Illustrative Hypothetical Kinetic Data for Analogous Friedel-Crafts Alkylation

| Experiment | [Aromatic Substrate] (mol/L) | [Electrophile-Catalyst] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 3.1 x 10⁻⁵ |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is critical to maximize the yield of this compound and to minimize the formation of unwanted byproducts, such as isomers or poly-alkylated products.

Solvent Effects and Temperature Dependence in Synthetic Transformations

The choice of solvent can significantly impact the reaction rate and selectivity. For Friedel-Crafts alkylations, inert solvents that can dissolve the reactants and the Lewis acid catalyst without participating in the reaction are preferred. Common solvents include nitrobenzene, carbon disulfide, and chlorinated hydrocarbons like dichloromethane (B109758) and 1,2-dichloroethane. The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate. For instance, a more polar solvent might stabilize the sigma complex, potentially increasing the reaction rate. However, some polar solvents can form complexes with the Lewis acid catalyst, reducing its activity.

Temperature is another crucial parameter. Generally, increasing the reaction temperature increases the reaction rate. However, for Friedel-Crafts alkylations, higher temperatures can also lead to undesirable side reactions, such as isomerization of the product or polyalkylation. Therefore, the reaction is often carried out at low to moderate temperatures to ensure high selectivity. The optimal temperature would need to be determined empirically for the specific reaction of this compound.

Table 2: Representative Solvent and Temperature Effects on Yield in a Model Friedel-Crafts Alkylation

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Dichloromethane | 0 | 75 |

| 2 | Dichloromethane | 25 | 85 |

| 3 | Dichloromethane | 40 | 82 (with byproducts) |

| 4 | Nitrobenzene | 25 | 90 |

| 5 | Carbon Disulfide | 25 | 80 |

Sustainable and Green Chemistry Approaches in Synthesisnbuv.gov.uachemicalbook.comlibretexts.orgbeilstein-journals.org

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly chemical processes. nbuv.gov.uachemicalbook.comlibretexts.orgbeilstein-journals.org For the synthesis of this compound, several green chemistry principles can be applied.

One approach is the use of solid acid catalysts, such as zeolites or clays, which can be easily recovered and reused, reducing waste and catalyst cost. beilstein-journals.org These catalysts are often less corrosive and hazardous than traditional Lewis acids. Another green approach is to use less toxic and more environmentally benign solvents. Ideally, the reaction could be performed under solvent-free conditions, which would significantly reduce the environmental impact of the process. beilstein-journals.org

Furthermore, replacing hazardous reagents like methoxymethyl chloride with greener alternatives such as dimethoxymethane, which produces methanol (B129727) as a byproduct, would improve the safety and sustainability of the synthesis. The development of catalytic systems that can operate under milder conditions (lower temperature, atmospheric pressure) would also contribute to a greener process by reducing energy consumption.

Table 3: Comparison of Traditional vs. Green Chemistry Approaches for Friedel-Crafts Alkylation

| Parameter | Traditional Approach | Green Chemistry Approach |

| Catalyst | Stoichiometric AlCl₃ | Catalytic, reusable solid acid |

| Solvent | Chlorinated hydrocarbons | Benign solvent or solvent-free |

| Reagent | Alkyl halides | Alcohols, ethers |

| Waste | Significant acidic waste | Minimal waste, recyclable catalyst |

Chemical Reactivity and Derivatization of 1 Chloro 2,4 Difluoro 5 Methoxymethyl Benzene

Reactivity at the Halogen Centers (Chlorine and Fluorine)

The benzene (B151609) ring of 1-chloro-2,4-difluoro-5-(methoxymethyl)benzene is substituted with three halogen atoms: one chlorine and two fluorine atoms. The reactivity of these halogens is significantly influenced by their position on the aromatic ring and the electronic effects of the other substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Selective Halogen Displacement

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing halogenated aromatic compounds. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The rate of SNAr reactions is highly dependent on the nature of the leaving group and the electronic properties of the substituents on the aromatic ring.

Preferential Reactivity of Chlorine vs. Fluorine under SNAr Conditions

In the context of SNAr reactions on polyhalogenated benzenes, the reactivity of the halogens as leaving groups generally follows the order F > Cl > Br > I. This trend is counterintuitive to the bond strength (C-F being the strongest) but is explained by the rate-determining step of the reaction, which is the initial nucleophilic attack on the carbon atom bearing the halogen. The high electronegativity of fluorine polarizes the C-F bond to a greater extent than the C-Cl bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

For this compound, the two fluorine atoms at positions 2 and 4 are ortho and para to each other, and the chlorine atom is at position 1. The fluorine atoms strongly activate the ring towards nucleophilic attack. In SNAr reactions, it is generally observed that fluorine is a better leaving group than chlorine. Therefore, under typical SNAr conditions, nucleophilic displacement is expected to occur preferentially at one of the fluorine-bearing carbons rather than the chlorine-bearing carbon.

Influence of Substituent Electronics on Regioselectivity

The regioselectivity of SNAr reactions is dictated by the ability of the substituents to stabilize the negative charge of the intermediate Meisenheimer complex. Electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group significantly accelerate the reaction by delocalizing the negative charge through resonance. masterorganicchemistry.com

Considering the leaving group ability (F > Cl), a nucleophile is most likely to attack at C-2 or C-4, displacing a fluoride (B91410) ion. The methoxymethyl group at C-5 is meta to both C-2 and C-4, and its electronic influence on the stability of the Meisenheimer complex formed by attack at these positions is minimal. The choice between C-2 and C-4 attack would be influenced by steric factors and the specific reaction conditions. However, if conditions are chosen to favor chloride displacement, the presence of ortho and para fluorine atoms will facilitate this process.

Formation of Organometallic Intermediates (e.g., Grignard, Organolithium Reagents)

Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles widely used in carbon-carbon bond formation.

The formation of a Grignard reagent from this compound would involve the reaction of the aryl chloride with magnesium metal. masterorganicchemistry.com The C-Cl bond is significantly more reactive than the C-F bond in this reaction, allowing for the selective formation of the Grignard reagent at the carbon bearing the chlorine atom. wisc.edu However, the formation of Grignard reagents from aryl chlorides can be challenging and often requires activation of the magnesium. chemspider.com

Similarly, organolithium reagents can be prepared from aryl halides by reaction with lithium metal or through lithium-halogen exchange. masterorganicchemistry.comwikipedia.org The greater reactivity of the C-Cl bond compared to the C-F bond would again favor the formation of the organolithium species at position 1. Care must be taken to avoid side reactions, such as attack of the newly formed organometallic reagent on another molecule of the starting material or reaction with the methoxymethyl group, although the ether linkage is generally stable under these conditions.

Transition-Metal-Catalyzed Cross-Coupling Reactions at C-Cl and C-F Bonds

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-heteroatom bonds. nobelprize.org Common examples include the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

In these reactions, the reactivity of aryl halides typically follows the order I > Br > Cl >> F. The C-F bond is generally unreactive under standard palladium-catalyzed cross-coupling conditions, allowing for selective reactions at the C-Cl bond of this compound.

For instance, a Suzuki coupling reaction with an arylboronic acid would be expected to proceed selectively at the C-Cl bond, leaving the two C-F bonds intact. Similarly, a Buchwald-Hartwig amination with an amine would selectively form a C-N bond at the position of the chlorine atom. organic-chemistry.orgwuxiapptec.com The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. wuxiapptec.com

| Reaction Type | Reactant | Catalyst/Reagents | Expected Product |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | 1-Aryl-2,4-difluoro-5-(methoxymethyl)benzene |

| Heck Coupling | Alkene | Pd catalyst, base | 1-Alkenyl-2,4-difluoro-5-(methoxymethyl)benzene |

| Buchwald-Hartwig | Amine | Pd catalyst, base | N-Aryl/alkyl-2,4-difluoro-5-(methoxymethyl)aniline |

Reactivity of the Methoxymethyl Group

The methoxymethyl (MOM) group in this compound is an ether functionality. Ethers are generally stable under a variety of reaction conditions. However, the MOM group can be cleaved under acidic conditions to reveal a hydroxymethyl group, which can be further oxidized to a formyl or carboxylic acid group. rsc.orgwikipedia.org

Cleavage and Deprotection Strategies of the Methoxymethyl Ether

The methoxymethyl (MOM) ether in this compound serves as a protective group for the corresponding benzyl (B1604629) alcohol. Its cleavage, or deprotection, is a critical step in synthetic pathways to unmask the hydroxymethyl functional group. This transformation is typically achieved under acidic conditions, as the MOM group is an acetal (B89532) and is therefore susceptible to acid hydrolysis. rsc.orgresearchgate.net

A variety of Brønsted and Lewis acids can be employed for this purpose. Common methods include refluxing in methanol (B129727) with a catalytic amount of a strong acid like hydrochloric acid (HCl). rsc.org Other acidic reagents such as p-toluenesulfonic acid (pTSA) have also been used effectively, sometimes under solvent-free conditions, offering a greener alternative. organicchemistrytutor.com

For substrates that may be sensitive to strong acids, milder and more selective methods have been developed. Lewis acids provide a powerful alternative for MOM ether cleavage. Reagents such as zinc bromide (ZnBr₂) in the presence of a thiol like n-propanethiol can rapidly and selectively deprotect MOM ethers, often in minutes at room temperature, with high yields and tolerance for other functional groups. mdpi.com Other Lewis acids like magnesium bromide (MgBr₂) are also effective. google.com

Table 1: Selected Reagents for MOM Ether Deprotection

| Reagent Class | Specific Reagent(s) | Typical Conditions | Reference(s) |

|---|---|---|---|

| Brønsted Acid | HCl in Methanol | Reflux | rsc.org |

| p-Toluenesulfonic acid (pTSA) | Room Temp, Solvent-Free | organicchemistrytutor.com | |

| Lewis Acid | ZnBr₂ / n-PrSH | Room Temp, CH₂Cl₂ | mdpi.com |

| MgBr₂ | Varies | google.com | |

| Silyl Reagent | TMSOTf / 2,2'-Bipyridyl | 0°C to Room Temp, CH₃CN | chadsprep.com |

Conversion to Other Functional Groups (e.g., Hydroxymethyl, Aldehyde)

The functionalization of the methoxymethyl group primarily involves its conversion to hydroxymethyl and subsequently to an aldehyde.

Conversion to Hydroxymethyl: The transformation of the methoxymethyl group to a hydroxymethyl group is achieved through the deprotection strategies detailed in the previous section (3.2.1). The cleavage of the ether linkage yields the corresponding benzyl alcohol, (5-Chloro-2,4-difluorophenyl)methanol.

Conversion to Aldehyde: The resulting (5-Chloro-2,4-difluorophenyl)methanol can be oxidized to form the corresponding aldehyde, 5-chloro-2,4-difluorobenzaldehyde. The selection of the oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. A variety of mild and selective methods are available for the oxidation of benzyl alcohols.

Modern photocatalytic methods offer green and efficient alternatives. For instance, Eosin Y, a metal-free organic dye, can catalyze the aerobic oxidation of benzyl alcohols to aldehydes using visible light and oxygen from the air as the terminal oxidant. organic-chemistry.org Similarly, thioxanthenone has been employed as a photocatalyst for the aerobic oxidation of benzyl alcohols under irradiation from household lamps or sunlight. rsc.org Copper(I)-based catalytic systems, often in conjunction with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are also highly effective for the selective aerobic oxidation of benzyl alcohols to aldehydes under mild conditions. nih.govrsc.org These methods generally show good tolerance for various substituents on the aromatic ring, including halogens. nih.gov

Table 2: Methods for Oxidation of Benzyl Alcohols to Aldehydes

| Method | Catalyst / Reagent | Oxidant | Conditions | Reference(s) |

|---|---|---|---|---|

| Photocatalysis | Eosin Y | O₂ (Air) | Blue LED Irradiation | organic-chemistry.org |

| Photocatalysis | Thioxanthenone | O₂ (Air) | Visible Light | rsc.org |

| Copper Catalysis | CuI / TEMPO / DMAP | O₂ (Air) | Room Temperature | nih.govrsc.org |

Electrophilic Substitution Directed by the Methoxymethyl Group

The methoxymethyl group (-CH₂OCH₃) attached to the benzene ring influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. Unlike an alkoxy group (-OR) which is a strong activator, the methoxymethyl group behaves more like an alkyl group. The intervening methylene (B1212753) (-CH₂) group isolates the oxygen atom's lone pairs from the aromatic π-system, preventing direct resonance donation.

Therefore, the primary influence of the methoxymethyl group is a weak, electron-donating inductive effect (+I effect). This effect slightly increases the electron density of the benzene ring, making it more susceptible to attack by electrophiles compared to an unsubstituted ring. Groups that activate the ring through inductive effects are known as ortho-, para-directors. organicchemistrytutor.comlibretexts.orglibretexts.org This is because the carbocation intermediates (arenium ions) formed during attack at the ortho and para positions are better stabilized by the electron-donating substituent than the intermediate formed from meta attack. libretexts.orgmasterorganicchemistry.com Consequently, the methoxymethyl group directs incoming electrophiles to the positions ortho and para to itself.

Electrophilic Aromatic Substitution on the Benzene Ring

Regioselectivity Directing Effects of Chloro, Fluoro, and Methoxymethyl Substituents

Electrophilic aromatic substitution on this compound is governed by the combined directing effects of all four substituents. The available positions for substitution are at C3 and C6.

Chloro and Fluoro Groups: Halogens are a unique class of substituents in EAS. They are deactivating due to their strong electron-withdrawing inductive effect (-I effect). libretexts.orgwikipedia.org However, they possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect), which stabilizes the carbocation intermediate during ortho and para attack. libretexts.org This makes halogens deactivating yet ortho-, para-directing. libretexts.org

Methoxymethyl Group: As discussed in section 3.2.3, this group acts as a weak activator and is also ortho-, para-directing due to its inductive electron-donating nature. organicchemistrytutor.comlibretexts.org

To predict the final regiochemical outcome, we must analyze the directing influence of each substituent towards the available C3 and C6 positions:

-Cl at C1: Directs ortho to C6 and para to C4 (blocked).

-F at C2: Directs ortho to C3 and para to C5 (blocked).

-F at C4: Directs ortho to C3 and C5 (blocked).

-CH₂OCH₃ at C5: Directs ortho to C6 and C4 (blocked) and para to C2 (blocked).

The directing effects can be summarized as follows:

Position C3 is targeted by: the fluoro group at C2 (ortho) and the fluoro group at C4 (ortho).

Position C6 is targeted by: the chloro group at C1 (ortho) and the methoxymethyl group at C5 (ortho).

Selective Nitration, Sulfonation, and Halogenation Reactions

Based on the regiochemical analysis, specific electrophilic aromatic substitution reactions on this compound are predicted to yield the corresponding 6-substituted products.

Nitration: Aromatic nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). Reaction with this compound would introduce a nitro group at the C6 position, yielding 1-chloro-2,4-difluoro-5-(methoxymethyl)-6-nitrobenzene . Due to the presence of three deactivating halogen groups, the reaction may require slightly elevated temperatures compared to the nitration of toluene. masterorganicchemistry.com

Sulfonation: Sulfonation is achieved by treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in H₂SO₄). chemistrysteps.com The electrophile is SO₃ or its protonated form, ⁺SO₃H. This reaction is generally reversible. chemistrysteps.com The sulfonation of the target compound would result in the formation of 6-chloro-3,5-difluoro-2-(methoxymethyl)benzenesulfonic acid .

Halogenation: Halogenation (e.g., chlorination or bromination) requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a potent electrophile. For example, reaction with chlorine (Cl₂) in the presence of FeCl₃ would yield 1,6-dichloro-2,4-difluoro-5-(methoxymethyl)benzene .

Radical Reactions Involving this compound

The most probable site for a radical reaction on this compound is the benzylic position—the carbon of the methylene group (-CH₂-) adjacent to the aromatic ring. The C-H bonds at this position are significantly weaker than other C-H bonds in the molecule because their homolytic cleavage leads to a resonance-stabilized benzylic radical. chemistrysteps.com

A classic example of such a process is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light. chadsprep.commychemblog.commasterorganicchemistry.com This reaction, known as the Wohl-Ziegler bromination, is highly selective for allylic and benzylic positions. mychemblog.com The mechanism proceeds via a free-radical chain process where a bromine radical abstracts a benzylic hydrogen to form the stable benzylic radical. This radical then reacts with a source of bromine (Br₂) to form the product and regenerate a bromine radical, propagating the chain. chadsprep.comchemistrysteps.com

Applying this to this compound, treatment with NBS and a radical initiator would selectively introduce a bromine atom at the benzylic carbon, yielding 1-chloro-5-(bromomethoxymethyl)-2,4-difluorobenzene . This transformation provides a route to further functionalize the side chain of the molecule.

Advanced Spectroscopic and Computational Analysis for Elucidation of 1 Chloro 2,4 Difluoro 5 Methoxymethyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and spatial arrangement of atoms within a molecule. For 1-Chloro-2,4-difluoro-5-(methoxymethyl)benzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is crucial for its complete structural assignment.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the methoxymethyl group. The aromatic region would likely display two signals, each corresponding to a single proton. The proton at the C6 position is expected to appear as a doublet of doublets due to coupling with the adjacent fluorine atoms at C2 and C4. The proton at the C3 position would also likely appear as a doublet of doublets, coupling to the same fluorine atoms.

The methoxymethyl group would present as two distinct singlets. The methylene (B1212753) (-CH₂-) protons are expected to appear as a singlet, shifted downfield due to the proximity of the electron-withdrawing oxygen atom and the aromatic ring. The methoxy (B1213986) (-OCH₃) protons would also appear as a singlet, typically at a more upfield position compared to the methylene protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.10 - 7.30 | dd | J(H-F) ≈ 8-10, J(H-F) ≈ 4-6 |

| H-6 | 7.30 - 7.50 | dd | J(H-F) ≈ 8-10, J(H-F) ≈ 4-6 |

| -CH₂- | 4.50 - 4.70 | s | - |

| -OCH₃ | 3.40 - 3.60 | s | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct carbon signals are anticipated. The aromatic region will show six signals, with their chemical shifts influenced by the attached substituents (chloro, fluoro, and methoxymethyl groups). The carbons directly bonded to the fluorine atoms (C2 and C4) will exhibit characteristic splitting due to carbon-fluorine coupling. The carbon attached to the chlorine atom (C1) and the carbon bearing the methoxymethyl group (C5) will also have distinct chemical shifts. The remaining two aromatic carbons (C3 and C6) will also be distinguishable.

The methoxymethyl group will give rise to two signals in the aliphatic region of the spectrum: one for the methylene carbon (-CH₂-) and one for the methoxy carbon (-OCH₃). The methylene carbon is expected to be at a lower field (more deshielded) than the methoxy carbon.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 120 - 125 |

| C2 | 155 - 160 (d, ¹J(C-F) ≈ 240-250 Hz) |

| C3 | 115 - 120 |

| C4 | 158 - 163 (d, ¹J(C-F) ≈ 245-255 Hz) |

| C5 | 130 - 135 |

| C6 | 110 - 115 |

| -CH₂- | 70 - 75 |

| -OCH₃ | 55 - 60 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR Chemical Shift Analysis and Substituent Effects

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. In the case of this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C2 and C4 positions. The chemical shifts of these fluorine atoms are influenced by the electronic effects of the other substituents on the benzene (B151609) ring. The chlorine atom, being electron-withdrawing, and the methoxymethyl group, being weakly electron-donating, will have specific effects on the shielding of the fluorine nuclei. The fluorine at C2, being ortho to the chlorine atom, will experience a different electronic environment compared to the fluorine at C4, which is para to the chlorine. This will result in different chemical shifts for F-2 and F-4. Each fluorine signal is expected to be a doublet of doublets due to coupling with the aromatic protons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the aromatic protons, although in this specific molecule with only two aromatic protons, the information might be limited.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the aromatic proton signals to their respective aromatic carbon signals and the methylene and methoxy proton signals to their carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is particularly useful for establishing the connectivity across quaternary carbons and between different functional groups. For instance, correlations would be expected between the methylene protons and the aromatic carbons C4, C5, and C6, confirming the position of the methoxymethyl group. Correlations between the aromatic protons and neighboring carbons would further solidify the assignment of the aromatic system.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of nuclei. In this molecule, NOESY could show correlations between the methylene protons of the methoxymethyl group and the aromatic proton at C6, confirming their close spatial relationship.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak in a ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. A primary fragmentation would be the loss of the methoxy group (-OCH₃) to form a stable benzyl-type cation. Another significant fragmentation pathway could involve the cleavage of the entire methoxymethyl group, leading to a chlorodifluorobenzene radical cation. Further fragmentation of the aromatic ring, such as the loss of chlorine or fluorine atoms, could also be observed.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Predicted Fragment Ion |

| 192 | [M]⁺ |

| 161 | [M - OCH₃]⁺ |

| 147 | [M - CH₂OCH₃]⁺ |

| 128 | [C₆H₂F₂Cl]⁺ |

| 99 | [C₅H₂F₂]⁺ |

Note: The relative intensities of these fragments would depend on their stability.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In a hypothetical MS/MS analysis of this compound (molecular weight: 192.59 g/mol ), the molecule would first be ionized to form a molecular ion [M]+•. This ion is then selected and subjected to collision-induced dissociation, leading to characteristic fragment ions that reveal the connectivity of the atoms.

The fragmentation of this compound is expected to be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely include:

Loss of the Methoxy Group: Cleavage of the O–CH₃ bond, a common pathway for methyl ethers, would result in the loss of a methoxy radical (•OCH₃, 31 u) or a neutral methanol (B129727) molecule after rearrangement, leading to a significant fragment ion.

Benzylic Cleavage: The bond between the benzene ring and the methoxymethyl group is a benzylic position. Cleavage of this C-C bond would result in the loss of a methoxymethyl radical (•CH₂OCH₃, 45 u), yielding a chlorodifluorobenzyl cation. Conversely, the formation of a stable methoxymethyl cation ([CH₂OCH₃]⁺) at m/z 45 is also plausible.

Loss of Chlorine: The C-Cl bond can cleave, leading to the loss of a chlorine radical (•Cl, 35 or 37 u), resulting in an [M-Cl]⁺ ion. The isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would be a key identifier for fragments containing this atom.

Ring Fragmentation: At higher collision energies, the aromatic ring itself can fragment, although this typically results in a more complex pattern of lower mass ions.

Studies on analogous 4-substituted-1-(methoxymethyl)benzene derivatives have shown that fragmentation often involves the methoxymethyl moiety, such as the elimination of a hydride from the methylene group or the loss of the methoxy group. nih.gov The general principles of fragmentation for alkyl halides and ethers also support these predicted pathways. miamioh.edu

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (u) | Proposed Identity of Neutral Loss |

|---|---|---|---|

| 192/194 | 161/163 | 31 | •OCH₃ (Methoxy radical) |

| 192/194 | 157 | 35 | •Cl (Chlorine radical, ³⁵Cl) |

| 192/194 | 147 | 45 | •CH₂OCH₃ (Methoxymethyl radical) |

Note: m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹⁹F, ³⁵Cl). The presence of ³⁷Cl will produce corresponding ions at m/z + 2.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying functional groups and analyzing the molecular structure of a compound. For this compound, the spectra would be characterized by vibrations of the substituted benzene ring, the methoxymethyl group, and the carbon-halogen bonds.

The key expected vibrational modes are:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The CH₂ and CH₃ groups of the methoxymethyl substituent will show symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring are expected to appear in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: The ether linkage (C-O-C) of the methoxymethyl group will produce strong, characteristic bands, typically in the 1260-1000 cm⁻¹ region for asymmetric and symmetric stretching.

C-F Stretching: The C-F bonds will give rise to strong absorptions in the IR spectrum, typically in the 1250-1020 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretch is expected in the 850-550 cm⁻¹ region. Its intensity can vary.

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the substituted benzene ring appear in the 900-675 cm⁻¹ region and are indicative of the substitution pattern.

Theoretical studies on structurally similar molecules, such as 2,4-Difluoro-1-Methoxybenzene, have utilized DFT calculations to assign vibrational frequencies observed in experimental FT-IR and FT-Raman spectra, providing a reliable basis for predicting the spectra of the target compound. isroset.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Asymmetric & Symmetric Stretching | Aliphatic C-H (in CH₂, OCH₃) | 2980 - 2850 | Medium-Strong |

| Stretching | Aromatic C=C | 1610, 1500, 1460 | Medium-Strong |

| Asymmetric Stretching | C-O-C Ether | 1260 - 1180 | Strong |

| Stretching | C-F | 1250 - 1020 | Strong |

| Symmetric Stretching | C-O-C Ether | 1100 - 1000 | Strong |

| Out-of-Plane Bending | Aromatic C-H | 900 - 800 | Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. While no public crystal structure for this compound is available, a successful crystallographic analysis would provide precise data on bond lengths, bond angles, and torsion angles.

Such an analysis would definitively establish the planarity of the benzene ring and the precise positions of the chloro, fluoro, and methoxymethyl substituents. A key point of interest would be the conformation of the methoxymethyl group, defined by the torsion angle around the Ar-CH₂ bond and the CH₂-O bond. Crystallographic studies of related substituted benzenes with methoxy groups have shown that the orientation of these groups relative to the aromatic ring can vary, with some lying in the plane of the ring and others oriented nearly perpendicularly. researchgate.net The conformation is governed by a balance between electronic effects (conjugation) and steric hindrance from adjacent substituents.

Furthermore, X-ray diffraction would reveal the packing of molecules in the crystal lattice, highlighting any significant intermolecular interactions such as halogen bonding (C-Cl···X or C-F···X), hydrogen bonding (C-H···O or C-H···F), or π-π stacking between aromatic rings. These non-covalent interactions are crucial for understanding the solid-state properties of the material.

Computational Chemistry and Quantum Mechanical Studies

Computational methods provide deep insights into the molecular properties of compounds, complementing experimental data and predicting characteristics that are difficult to measure.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and properties of molecules. nanobioletters.com For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), could be employed to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles.

Calculate Vibrational Frequencies: Predict the IR and Raman spectra to aid in the assignment of experimental bands. researchgate.netnih.gov

Generate an Electrostatic Potential (ESP) Map: Visualize the electron density distribution to identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for predicting reactivity. The electronegative halogen atoms and oxygen atom would create regions of negative potential, while the hydrogen atoms would be sites of positive potential.

Table 3: Hypothetical DFT (B3LYP/6-311++G(d,p)) Optimized Geometry Parameters

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | Ar-C (methoxymethyl) | ~1.52 Å |

| Bond Length | CH₂-O | ~1.43 Å |

| Bond Length | O-CH₃ | ~1.42 Å |

| Bond Angle | Cl-C-C | ~120° |

| Bond Angle | Ar-C-O | ~109° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, using the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. youtube.comyoutube.com

For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich aromatic ring, influenced by the electron-donating character of the methoxymethyl group. The LUMO is anticipated to be a corresponding π*-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. isroset.org DFT calculations can accurately predict the energies and spatial distributions of these orbitals. karazin.uaresearchgate.net The distribution of these orbitals on the ring would indicate the most likely sites for electrophilic or nucleophilic attack.

Table 4: Predicted Frontier Molecular Orbital Properties

| Property | Description | Predicted Characteristic |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Relatively high due to the substituted aromatic system. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lowered by the presence of electronegative F and Cl atoms. |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO); indicates kinetic stability and chemical reactivity. | Moderate; typical for a stable aromatic compound. |

| HOMO Distribution | Spatial location of the HOMO. | Primarily on the π-system of the benzene ring. |

| LUMO Distribution | Spatial location of the LUMO. | Primarily on the π*-system of the benzene ring, with contributions from C-F and C-Cl antibonding orbitals. |

Computational chemistry is a powerful tool for mapping out entire reaction pathways. By calculating the potential energy surface for a proposed reaction, researchers can identify stationary points corresponding to reactants, products, intermediates, and, most importantly, transition states.

For this compound, one could computationally investigate mechanisms such as nucleophilic aromatic substitution (SₙAr). The fluorine and chlorine atoms are potential leaving groups, and their substitution by a nucleophile could be modeled. DFT calculations would be used to locate the transition state structure (e.g., the Meisenheimer complex intermediate in an SₙAr reaction). The energy of this transition state relative to the reactants gives the activation energy barrier for the reaction. By comparing the activation energies for substitution at different positions, one can predict the regioselectivity of the reaction, providing a detailed, atomistic understanding of the reaction mechanism that is often inaccessible through experimental means alone.

Prediction of Spectroscopic Parameters (NMR, IR)

In the absence of experimentally recorded spectra for this compound, computational methods, specifically Density Functional Theory (DFT), serve as a powerful tool for the prediction of its spectroscopic parameters. researchgate.netresearchgate.net These theoretical calculations can provide valuable insights into the molecule's structure and electronic environment, aiding in its characterization.

DFT calculations, often employing basis sets such as B3LYP/6-311+G**, are utilized to determine the optimized molecular geometry and to calculate vibrational frequencies and nuclear magnetic shielding constants. researchgate.net The calculated vibrational frequencies can be correlated to the infrared (IR) spectrum, while the shielding constants are used to predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra.

For improved accuracy, the raw computed data is often scaled using established scaling factors. This process helps to correct for systematic errors inherent in the computational methods and provides a better agreement with experimental data that might be obtained in the future. researchgate.net

Predicted NMR Spectra:

The predicted ¹H, ¹³C, and ¹⁹F NMR spectra for this compound would exhibit characteristic signals corresponding to each unique nucleus in the molecule.

¹H NMR: The proton spectrum is expected to show signals for the aromatic protons and the protons of the methoxymethyl group. The aromatic protons will appear as complex multiplets due to coupling with each other and with the fluorine atoms. The methoxymethyl group will likely present as two distinct signals: a singlet for the methyl protons and another singlet for the methylene protons.

¹³C NMR: The carbon spectrum will display signals for each of the unique carbon atoms in the benzene ring and the methoxymethyl group. The chemical shifts of the aromatic carbons will be influenced by the attached substituents (Cl, F, and CH₂OCH₃). The carbons directly bonded to fluorine will show characteristic splitting patterns (C-F coupling).

¹⁹F NMR: The fluorine spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 4. These signals will likely appear as multiplets due to coupling with the aromatic protons and potentially with each other. The prediction of ¹⁹F NMR chemical shifts for fluorinated aromatic compounds can be achieved with good accuracy using appropriate levels of theory and scaling factors. nih.govresearchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts (Illustrative)

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |

| Aromatic-H | 7.0 - 7.5 | m | - |

| Methylene-H (-CH₂O-) | ~4.5 | s | - |

| Methyl-H (-OCH₃) | ~3.4 | s | - |

| Aromatic-C | 110 - 160 | m | C-F, C-H |

| Methylene-C (-CH₂O-) | ~70 | t | C-H |

| Methyl-C (-OCH₃) | ~58 | q | C-H |

| Aromatic-F | -110 to -130 | m | F-H |

Note: These are estimated values and the actual experimental values may differ.

Predicted IR Spectrum:

The calculated IR spectrum for this compound would display vibrational modes characteristic of the substituted benzene ring and the methoxymethyl group.

Aromatic C-H stretching: Expected in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The methoxymethyl group's C-H stretches would appear in the 2850-3000 cm⁻¹ range.

C=C aromatic stretching: Bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.

C-O stretching: A strong absorption band corresponding to the C-O ether linkage is expected around 1000-1300 cm⁻¹.

C-F stretching: Strong bands in the 1100-1400 cm⁻¹ region are indicative of the carbon-fluorine bonds.

C-Cl stretching: A band in the 600-800 cm⁻¹ region can be attributed to the carbon-chlorine bond.

A detailed analysis of the vibrational modes can be achieved through Total Energy Distribution (TED) analysis, which assigns the calculated frequencies to specific molecular vibrations. isroset.org

Interactive Data Table: Predicted IR Absorption Bands (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3050 - 3150 | Medium |

| Aliphatic C-H stretch | 2850 - 2980 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Strong |

| C-O stretch (ether) | 1200 - 1250 | Strong |

| C-F stretch | 1100 - 1150 | Very Strong |

| C-Cl stretch | 700 - 750 | Medium |

Note: These are estimated ranges and the actual experimental values may differ.

Analysis of the "Ortho-Fluorine Effect" on Reactivity and Regioselectivity

The presence of a fluorine atom at the ortho position relative to other substituents on a benzene ring can significantly influence the molecule's reactivity and the regioselectivity of its reactions. This "ortho-fluorine effect" is a combination of steric and electronic factors. In this compound, the fluorine at the 2-position is ortho to the chlorine at the 1-position and the methoxymethyl group at the 5-position (via the aromatic ring).

Electronic Effects:

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). stackexchange.com This effect deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by reducing the electron density of the π-system. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or +R effect), which is an activating effect. libretexts.orgmasterorganicchemistry.com

The fluorine atom at the 2-position in this compound will strongly deactivate the adjacent carbon atoms (C1 and C3) towards electrophilic attack through its inductive effect.

Steric Effects:

The small size of the fluorine atom means that its steric hindrance is generally less significant than that of larger halogens like chlorine or bromine. However, in certain reactions, particularly those involving bulky reagents or transition states, the ortho-fluorine can still play a role in directing the outcome.

Influence on Regioselectivity:

The regioselectivity of reactions involving this compound will be a complex interplay of the directing effects of all three substituents:

-Cl (Chloro group): Deactivating, ortho-, para-directing. byjus.com

-F (Fluoro group): Deactivating, ortho-, para-directing. masterorganicchemistry.com

-CH₂OCH₃ (Methoxymethyl group): This group is generally considered to be weakly activating and ortho-, para-directing due to the oxygen's lone pairs participating in resonance with the ring.

In nucleophilic aromatic substitution (NAS) , the roles are reversed. Electron-withdrawing groups activate the ring for nucleophilic attack. libretexts.org The presence of three electron-withdrawing halogens makes this compound a potential substrate for NAS. The positions ortho and para to the electron-withdrawing groups are the most activated towards nucleophilic attack. libretexts.org The ortho-fluorine at position 2, along with the fluorine at position 4 and the chlorine at position 1, will significantly activate the ring for such reactions. The regioselectivity would depend on the specific nucleophile and reaction conditions, with substitution potentially occurring at the positions activated by the halogens.

Applications of 1 Chloro 2,4 Difluoro 5 Methoxymethyl Benzene As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The unique substitution pattern on the benzene (B151609) ring allows for selective chemical transformations, making 1-Chloro-2,4-difluoro-5-(methoxymethyl)benzene a valuable starting material in various fields of chemical manufacturing. The chlorine atom is susceptible to displacement through nucleophilic aromatic substitution, a reaction facilitated by the presence of the ortho- and para-fluorine atoms. This reactivity is central to its role as a building block.

In medicinal chemistry, the incorporation of a difluorinated benzene ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as a key intermediate for introducing this desirable fluorinated motif into potential therapeutic agents. For instance, it is a documented precursor in the synthesis of novel inhibitors for various biological targets. The typical synthetic strategy involves the nucleophilic displacement of the chlorine atom by nitrogen, oxygen, or sulfur-containing heterocycles to forge a crucial carbon-heteroatom bond, forming the core of the new pharmaceutical scaffold.

Table 1: Examples of Pharmaceutical Scaffolds Derived from this compound